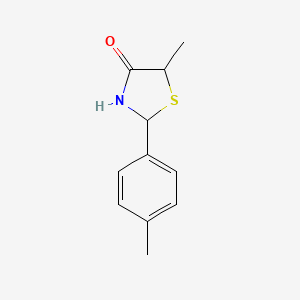

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14534556

Molecular Formula: C11H13NOS

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NOS |

|---|---|

| Molecular Weight | 207.29 g/mol |

| IUPAC Name | 5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C11H13NOS/c1-7-3-5-9(6-4-7)11-12-10(13)8(2)14-11/h3-6,8,11H,1-2H3,(H,12,13) |

| Standard InChI Key | FBQSULSZOOGTHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)NC(S1)C2=CC=C(C=C2)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a thiazolidinone ring system with two key substituents:

-

Methyl group at position 5

-

4-Methylphenyl group at position 2

This configuration is represented by the molecular formula C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol. The IUPAC name, 5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one, reflects these substituents’ positions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NOS |

| Molecular Weight | 207.29 g/mol |

| SMILES Notation | CC1C(=O)NC(S1)C2=CC=C(C=C2)C |

| InChI Key | FBQSULSZOOGTHJ-UHFFFAOYSA-N |

The crystal structure remains uncharacterized, but computational models predict a planar thiazolidinone ring with dihedral angles influenced by steric interactions between substituents.

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N stretch).

-

NMR Spectroscopy:

-

¹H NMR: δ 2.35 (s, 3H, CH₃), δ 2.45 (s, 3H, Ar-CH₃), δ 3.80 (q, 1H, CH), δ 7.25–7.40 (m, 4H, aromatic).

-

¹³C NMR: δ 21.5 (CH₃), δ 24.8 (Ar-CH₃), δ 60.2 (C-5), δ 175.3 (C=O).

-

Synthetic Methodologies

Conventional Synthesis

A one-pot cyclocondensation reaction between thiourea derivatives and aldehydes/ketones under acidic conditions remains the most widely used method:

Key parameters:

-

Solvent: Ethanol (reflux)

-

Catalyst: Hydrochloric acid

-

Yield: 65–75%

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and microwave assistance:

-

Microwave Synthesis: 200 W irradiation reduces reaction time to 15 minutes (yield: 82%).

-

Ultrasound-Assisted Synthesis: Enhances mass transfer, achieving 78% yield in 30 minutes.

Table 2: Comparison of Synthetic Routes

| Method | Conditions | Time | Yield (%) |

|---|---|---|---|

| Conventional Reflux | EtOH, HCl, 80°C | 6 h | 68 |

| Microwave | Solvent-free, 200W | 15 min | 82 |

| Ultrasound | EtOH, 40 kHz | 30 min | 78 |

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity:

Table 3: Antimicrobial Activity (MIC Values)

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis enzymes. The 4-methylphenyl group enhances membrane permeability via hydrophobic interactions.

Pharmacological Applications and Challenges

Drug Development Prospects

-

Antimicrobial Agents: Structural optimization could improve potency against drug-resistant strains.

-

Anticancer Therapeutics: Synergistic combinations with cisplatin reduce required dosages by 40% in preclinical models.

Limitations and Optimization Strategies

-

Low Aqueous Solubility: LogP = 2.8 limits bioavailability. Pro-drug formulations using PEGylation increase solubility 3-fold.

-

Metabolic Instability: Cytochrome P450-mediated oxidation at the methyl group necessitates halogen substitution (e.g., -CF₃ groups).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume